![molecular formula C17H15NO6 B2494359 4-((1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798540-61-0](/img/structure/B2494359.png)
4-((1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a benzo[d][1,3]dioxole, azetidine, and pyran . Benzo[d][1,3]dioxole is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . Azetidine is a saturated heterocycle with three carbon atoms and one nitrogen atom. Pyran is a six-membered heterocyclic, non-aromatic ring with five carbon atoms and one oxygen atom.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry . The structure of the compound would likely be determined by these methods, but specific data for this compound is not available.Scientific Research Applications
Total Synthesis of Benzylisoquinoline Alkaloids
This compound is used in the total synthesis of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines . The strategy is based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .
Antimicrobial Evaluation
Benzo[d][1,3]dioxole gathered pyrazole derivatives synthesized from this compound have been evaluated for their in vitro antimicrobial activity . Some of the newly synthesized compounds showed excellent antifungal and antibacterial activity .
Antitumor Evaluation
Some derivatives of this compound have shown potent growth inhibition properties with IC50 values generally below 5 μM against three human cancer cells lines .
Sensor Development
This compound has been used in the development of a custom-made electrode with small organic molecules as a TMI sensor .
Synthesis of Bioactive Compounds
Benzo[d][1,3]dioxole, which is used as a valuable starting material for the synthesis of bioactive compounds, is a part of this compound . These compounds constitute a major class of naturally occurring compounds and interest in their chemistry continues unabated because of their wide range of biological and therapeutic properties .
Synthesis of Pyrazole Derivatives
This compound is used in the synthesis of novel benzo[d][1,3]dioxole gathered pyrazole derivatives . These derivatives have shown enhanced pharmacological activities .
Mechanism of Action
Target of Action
Similar compounds with a benzo[d][1,3]dioxole structure have been reported to exhibit anticancer activity
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. Compounds with similar structures have been reported to induce apoptosis and cause cell cycle arrests in cancer cells . This suggests that the compound might interact with its targets to induce programmed cell death and halt cell division, but this is purely speculative and requires further investigation.
Result of Action
Based on the potential anticancer activity of similar compounds, the result of the action of this compound could be the induction of apoptosis and cell cycle arrest in cancer cells . This could lead to a decrease in the proliferation of cancer cells and potentially shrinkage of tumors.
properties
IUPAC Name |
4-[1-(1,3-benzodioxole-5-carbonyl)azetidin-3-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-10-4-12(6-16(19)23-10)24-13-7-18(8-13)17(20)11-2-3-14-15(5-11)22-9-21-14/h2-6,13H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYXEONQWOIHEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.